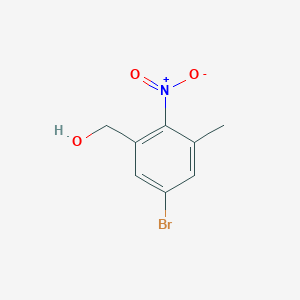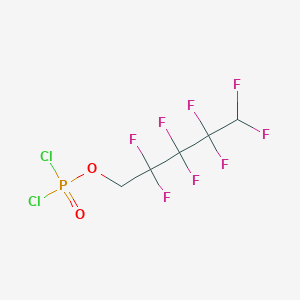
Ethyl (4Z,6E)-Nona-4,6-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4Z,6E)-Nona-4,6-dienoate is an organic compound with the molecular formula C10H16O2. It is a type of ester, specifically a conjugated dienoic ester, which means it contains two double bonds separated by a single bond. This compound is used in various scientific research applications and has unique properties that make it valuable in different fields.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (4Z,6E)-Nona-4,6-dienoate can be synthesized through several methods. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which uses ethyl (E)- and (Z)-β-bromoacrylates . This method provides high stereoselectivity and yields the desired product with high purity.
Another method involves the use of Wittig olefination, which is a reaction between a phosphonium ylide and an aldehyde or ketone to form an alkene . This method is widely used for the synthesis of alkenes, including conjugated dienes like this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of palladium-catalyzed cross-coupling reactions is preferred due to its high efficiency and selectivity. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl (4Z,6E)-Nona-4,6-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions to form amides or other esters.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters. Substitution reactions can lead to the formation of various derivatives, such as amides or different esters.
科学研究应用
Ethyl (4Z,6E)-Nona-4,6-dienoate is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: This compound is used in studies related to enzyme activity and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl (4Z,6E)-Nona-4,6-dienoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The molecular targets and pathways involved vary based on the specific context and application.
相似化合物的比较
Ethyl (4Z,6E)-Nona-4,6-dienoate can be compared with other similar compounds, such as:
Ethyl (2E,4Z)-Hexa-2,4-dienoate: Another conjugated dienoic ester with different double bond positions.
Ethyl (2Z,4Z)-Hexa-2,4-dienoate: A similar compound with different stereochemistry.
Ethyl (4Z,6E,11E)-Hexadeca-4,6,11-trienoate: A trienoic ester with additional double bonds.
These compounds share similar chemical properties but differ in their specific structures and applications. This compound is unique due to its specific double bond positions and stereochemistry, which influence its reactivity and applications.
属性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC 名称 |
ethyl nona-4,6-dienoate |
InChI |
InChI=1S/C11H18O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h5-8H,3-4,9-10H2,1-2H3 |
InChI 键 |
BEWOZTURZSORHA-UHFFFAOYSA-N |
规范 SMILES |
CCC=CC=CCCC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)

![13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine](/img/structure/B13704289.png)




![2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13704315.png)


